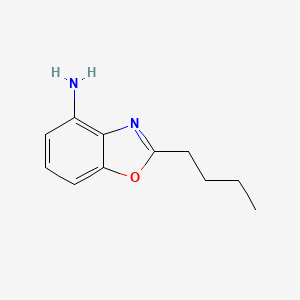

2-Butyl-1,3-benzoxazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Butyl-1,3-benzoxazol-4-amine is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It features a benzoxazole ring with a butyl group attached to the second carbon and an amine group attached to the fourth carbon. This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives, including 2-Butyl-1,3-benzoxazol-4-amine, typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, one method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) for the synthesis of benzoxazole in water under reflux conditions, yielding 79-89% .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often employ catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts . These methods are designed to be efficient, yielding high amounts of the desired product while minimizing waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

2-Butyl-1,3-benzoxazol-4-amine can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones . Reaction conditions can vary but often involve the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of 2-aminophenol with aldehydes can yield benzoxazole derivatives with various functional groups .

Wissenschaftliche Forschungsanwendungen

2-Butyl-1,3-benzoxazol-4-amine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Butyl-1,3-benzoxazol-4-amine involves its interaction with various molecular targets and pathways. The benzoxazole scaffold allows efficient interaction with biological targets through π-π stacking or π-cation interactions with the host molecule . The oxygen and nitrogen atoms in the oxazole moiety can form hydrogen bonds, facilitating non-covalent interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Butyl-1,3-benzoxazol-4-amine include other benzoxazole derivatives such as:

- 2-Aminobenzoxazole

- 2-Phenylbenzoxazole

- 2-Methylbenzoxazole

Uniqueness

What sets this compound apart from other benzoxazole derivatives is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group and the amine group at specific positions on the benzoxazole ring can result in unique interactions with biological targets and distinct chemical properties.

Biologische Aktivität

Overview

2-Butyl-1,3-benzoxazol-4-amine is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol. This compound belongs to the benzoxazole family, which is recognized for its diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The specific structure of this compound allows it to interact with various molecular targets, making it a subject of interest in medicinal chemistry and drug development.

The mechanism of action for this compound involves its ability to interact with biological targets through π-π stacking or π-cation interactions . These interactions enable the compound to modulate the activity of enzymes and receptors involved in various biological pathways. The presence of the butyl group and the amine group at specific positions on the benzoxazole ring enhances its reactivity and biological activity compared to other benzoxazole derivatives.

Antimicrobial Activity

Research has demonstrated that benzoxazole derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, this compound showed selective activity against Gram-positive bacteria such as Bacillus subtilis and moderate activity against some Gram-negative strains . The minimal inhibitory concentrations (MICs) for these compounds were determined through screening tests, indicating their potential as antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Bacillus subtilis | 25 |

| Escherichia coli | 50 |

| Candida albicans | 30 |

Anticancer Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Studies indicate that this compound exhibits selective toxicity towards cancer cells while having lower toxicity towards normal cells. This selectivity is crucial for developing potential anticancer therapies.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HepG2 (Liver Cancer) | 25 |

Structure–Activity Relationship (SAR)

The biological activity of benzoxazole derivatives like this compound can be influenced by their structural characteristics. Modifications in substitution patterns can enhance or reduce their biological efficacy. For instance, the presence of electron-donating groups has been linked to increased antimicrobial activity .

Case Studies

Several studies have highlighted the potential applications of benzoxazole derivatives in drug discovery:

- Antimicrobial Agents : Research indicated that compounds similar to this compound could inhibit DNA gyrase in E. coli, suggesting a mechanism for their antibacterial action .

- Anticancer Agents : A study focusing on a range of benzoxazole derivatives found that many exhibited significant cytotoxicity against multiple cancer cell lines. The findings suggest that modifications to the benzoxazole scaffold could lead to improved therapeutic agents .

Eigenschaften

IUPAC Name |

2-butyl-1,3-benzoxazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-3-7-10-13-11-8(12)5-4-6-9(11)14-10/h4-6H,2-3,7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVTUWRAAMTHQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(C=CC=C2O1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594701 |

Source

|

| Record name | 2-Butyl-1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-02-0 |

Source

|

| Record name | 2-Butyl-1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.